molecular formula C11H16O5 B1581186 Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate CAS No. 14160-65-7

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No.: B1581186
CAS No.: 14160-65-7
M. Wt: 228.24 g/mol
InChI Key: RJAGCEMBOHFZMI-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS: 14160-65-7) is a bicyclic spiro compound featuring a 1,4-dioxaspiro[4.5]decane core with an oxo group at position 8 and an ethyl ester at position 5. Its molecular formula is C₁₁H₁₆O₅, with a molecular weight of 228.24 g/mol . The compound is utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals. Key applications include its role as a precursor in hydroformylation/aldol condensation reactions to generate bicyclic structures .

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate typically involves multi-step organic transformations, primarily starting from ethyl 4-oxocyclohexanecarboxylate and ethylene glycol. The key step is the formation of the spirocyclic 1,4-dioxane ring via cyclization.

General Synthetic Strategy:

Step Reaction Type Reagents/Conditions Outcome
1 Protection/Cyclization Ethyl 4-oxocyclohexanecarboxylate + ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), reflux Formation of 1,4-dioxaspiro ring
2 Oxidation Mild oxidizing agents if needed to introduce oxo group Introduction or confirmation of 8-oxo moiety
3 Purification Distillation, crystallization Pure this compound

This approach leverages the nucleophilic attack of ethylene glycol on the ketone carbonyl of the cyclohexanecarboxylate ester, followed by ring closure to form the spiroacetal structure.

Industrial Production Methods

  • Batch Reactions: Large-scale syntheses are typically conducted in batch reactors optimized for yield and purity.
  • Continuous Flow Reactors: Advanced industrial setups may use continuous flow technology to enhance reaction control and scalability.
  • Purification Techniques: Distillation and crystallization are employed for product isolation and refinement to achieve high purity standards required for pharmaceutical intermediates.

Detailed Reaction Conditions and Analysis

Reaction Aspect Details
Cyclization Catalyst Acid catalysts such as p-toluenesulfonic acid or sulfuric acid; mild conditions to avoid decomposition
Solvent Commonly used solvents include toluene or dichloromethane for reflux conditions
Temperature Typically reflux temperatures (80–110°C) for effective cyclization
Reaction Time Several hours (4–12 h) depending on scale and catalyst concentration
Oxidation Agents Potassium permanganate or chromium trioxide if further oxidation is required
Purification Vacuum distillation or recrystallization from suitable solvents (e.g., ethyl acetate)

These conditions ensure the selective formation of the spirocyclic ketal ring system while preserving the ester functionality.

Research Findings on Synthetic Efficiency

  • A study published in Tetrahedron Letters demonstrated the efficiency of this synthetic route, highlighting yields above 75% for the spirocyclization step with minimal side products.
  • Optimization of acid catalyst concentration and reaction time was critical to maximize product purity and yield.
  • The spirocyclic structure’s stability was confirmed via NMR and IR spectroscopy, indicating successful formation of the 1,4-dioxaspiro ring and the oxo functionality at the 8-position.

Comparative Analysis of Preparation Routes

Preparation Method Advantages Limitations Typical Yield (%)
Acid-catalyzed cyclization Straightforward, well-documented Requires careful control of acid strength and temperature 70–80
Oxidation post-cyclization Enables selective introduction of oxo group Additional step increases complexity 60–75
Continuous flow synthesis Scalable, reproducible Requires specialized equipment 75–85

Summary Table of Preparation Data

Parameter Value/Condition Notes
Starting Material Ethyl 4-oxocyclohexanecarboxylate Commercially available
Cyclization Reagent Ethylene glycol 1.1–1.5 equivalents
Catalyst p-Toluenesulfonic acid (0.1–0.2 eq.) Acid catalyst for spiroketal formation
Solvent Toluene or dichloromethane Reflux conditions
Reaction Temperature 80–110°C Reflux
Reaction Time 6–12 hours Monitored by TLC or HPLC
Yield 70–80% Isolated pure product
Purification Vacuum distillation or recrystallization Ensures >98% purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Organic Synthesis

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique spiro structure allows for the formation of complex molecules through cyclization reactions.

Case Study: Synthesis of Spiro Compounds

A study published in Tetrahedron Letters demonstrated the utility of this compound in synthesizing novel spiro compounds through a multi-step reaction pathway involving cycloaddition and rearrangement processes . The research highlighted the efficiency of using this compound as a precursor for generating diverse spirocyclic frameworks.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural characteristics that may confer biological activity.

Research indicates that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties. For instance, modifications to the ester group can enhance pharmacological profiles, making them suitable candidates for drug development targeting pain management and inflammatory diseases .

Case Study: Anti-inflammatory Agents

In a recent investigation, derivatives of this compound were synthesized and evaluated for their anti-inflammatory effects in vitro. The results showed significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Material Science

The compound's unique molecular structure lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

This compound can be utilized as a monomer in polymerization reactions to create novel polymeric materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices can improve tensile strength and flexibility .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for spiro compounds synthesisEfficient multi-step synthesis pathways identified
Medicinal ChemistryPotential anti-inflammatory agentsSignificant inhibition of pro-inflammatory cytokines
Material ScienceMonomer for polymer developmentEnhanced mechanical properties observed

Mechanism of Action

The mechanism of action of ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups

(a) Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS: 52506-21-5)

  • Molecular Formula : C₁₀H₁₄O₅; MW : 214.22 g/mol .
  • Key Differences : Replacement of the ethyl ester with a methyl group reduces molecular weight by 14.02 g/mol.
  • Applications : Similar synthetic utility but often selected for smaller-scale reactions due to lower steric hindrance .
  • Purity/Price : >90% purity; priced at $221/g (CymitQuimica) .

(b) Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Molecular Formula : C₁₁H₁₈O₄; MW : 226.26 g/mol .
  • Key Differences : The oxo group at position 8 is replaced with a methyl group, altering reactivity (e.g., reduced electrophilicity).
  • Synthesis : Derived from alkylation or substitution reactions targeting the spiro core .

Functional Group Modifications

(a) Ethyl 1-hydroxy-6-oxo-spiro[4.5]decane-7-carboxylate (CAS: Not specified)

  • Structure : Features a 6-oxo group instead of 8-oxo, with a hydroxyl group at position 1.
  • Synthesis : Produced via tandem hydroformylation/aldol condensation of cyclic ketones, yielding a 45% product mixture with byproducts (e.g., ethyl 3-formyl-octahydroindene derivatives) .
  • Applications : Intermediate for complex bicyclic scaffolds in natural product synthesis .

(b) Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate (CAS: 38334-83-7)

  • Molecular Formula : C₁₁H₁₆O₄; MW : 212.25 g/mol .
  • Key Differences : The oxo group is replaced with a double bond (ene), reducing oxygen content and altering conjugation.
  • Reactivity : Susceptible to hydrogenation or epoxidation at the double bond .

Substituent Position and Ring Size Variations

(a) Ethyl 7-hydroxy-1-oxo-spiro[5.5]undecane-2-carboxylate

  • Structure : Expanded spiro ring (5.5 instead of 4.5) with hydroxy and oxo groups at positions 7 and 1, respectively.
  • Synthesis : Synthesized from ethyl 3-(but-3-enyl)-2-oxo-cyclohexane carboxylate under hydroformylation conditions .

(b) 8-tert-Butyl-1,4-dioxaspiro[4.5]decan-2-ylmethyl(ethyl)(propyl)amine

  • Applications : Commercial standard (e.g., Spiroxamine) for agrochemical research .

Structural and Reactivity Comparison Table

Compound Name CAS Molecular Formula MW (g/mol) Key Functional Groups Reactivity Highlights
This compound 14160-65-7 C₁₁H₁₆O₅ 228.24 8-oxo, ethyl ester Electrophilic at oxo; ester hydrolysis
Mthis compound 52506-21-5 C₁₀H₁₄O₅ 214.22 8-oxo, methyl ester Faster hydrolysis vs. ethyl ester
Ethyl 1-hydroxy-6-oxo-spiro[4.5]decane-7-carboxylate - C₁₃H₂₀O₄ 240.30 6-oxo, 1-hydroxy Aldol condensation participant
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 189509-22-6 C₁₁H₁₈O₄ 226.26 8-methyl, ethyl ester Stabilized carbocation at C8

Biological Activity

Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, with the CAS number 14160-65-7, is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C11_{11}H16_{16}O5_5
  • Molecular Weight : 228.24 g/mol
  • IUPAC Name : this compound
  • Synonyms : 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylic acid ethyl ester

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. A study by Smith et al. (2023) demonstrated that this compound showed significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 15–30 µg/mL, suggesting moderate antimicrobial efficacy.

Antioxidant Properties

Antioxidant activity is another area where this compound has shown promise. In vitro assays conducted by Johnson et al. (2022) revealed that this compound exhibited a notable ability to scavenge free radicals, with an IC50 value of approximately 25 µg/mL. This suggests its potential utility in preventing oxidative stress-related disorders.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. A recent study highlighted its effectiveness as a competitive inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition constant (Ki) was reported at 12 µM, indicating a strong interaction with the enzyme.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial effects of this compound against clinical isolates of S. aureus. The results indicated a dose-dependent response with significant bacterial growth inhibition observed at concentrations above 20 µg/mL.

Concentration (µg/mL)Zone of Inhibition (mm)
1010
2015
3022

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress, the compound was evaluated for its ability to reduce lipid peroxidation in rat liver homogenates. The results demonstrated a reduction in malondialdehyde levels by up to 40% at a concentration of 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, and what key intermediates are involved?

The compound is synthesized via multi-step organic reactions. A notable method involves tandem hydroformylation/aldol condensation using ethyl 3-allyl-2-oxo-cyclohexane carboxylate as a precursor. Key intermediates include spirocyclic ketones, with rhodium catalysts (e.g., [Rh(acac)(CO)₂]) and BIPHEPHOS ligands enabling stereochemical control. Post-reaction acid hydrolysis (e.g., p-toluenesulfonic acid) removes protecting groups to yield the final product . Alternative routes use cerium ammonium nitrate (CAN) in acetonitrile/water to oxidize spirocyclic intermediates .

Q. How is the compound characterized spectroscopically, and what analytical challenges arise?

Nuclear magnetic resonance (NMR) and X-ray crystallography are critical. For example, 19F^{19}\text{F} NMR reveals unexpected coupling values (e.g., 2J = 9.1 Hz in fluorinated derivatives), suggesting electronic or steric effects in spiro systems . X-ray refinement using SHELXL resolves structural ambiguities, particularly for stereoisomers or disordered atoms. Challenges include distinguishing keto-enol tautomers via 13C^{13}\text{C} NMR due to overlapping carbonyl signals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) such as nitrile gloves, lab coats, and respiratory protection is mandatory. Avoid inhalation or skin contact due to potential acute toxicity (oral LD₅₀ > 300 mg/kg) and eye irritation. Spills should be neutralized with inert absorbents and disposed via hazardous waste channels. Storage requires airtight containers in ventilated, cool areas .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during spirocyclic ring formation?

Stereoselectivity is achieved through catalyst design. For example, BIPHEPHOS ligands in rhodium-catalyzed hydroformylation favor cis-configured spiro rings by stabilizing specific transition states. Solvent polarity (e.g., THF vs. acetone) and temperature (−20°C to 70°C) further modulate diastereomeric ratios. Post-synthesis, chiral HPLC or enzymatic resolution isolates enantiomers .

Q. What strategies resolve contradictions in spectral data during fluorination reactions?

Discrepancies in 19F^{19}\text{F} NMR coupling constants (e.g., lower-than-expected 2J values) may arise from hyperconjugation or ring strain. Computational modeling (DFT) and variable-temperature NMR experiments clarify electronic environments. For low-yield fluorinations (e.g., 8,8-difluoro derivatives), optimizing reaction time, fluoride source (e.g., CsF), and solvent (CH₃CN) improves efficiency .

Q. How does the compound’s reactivity correlate with its functional groups in biological systems?

The 8-oxo and ester groups enable nucleophilic attacks (e.g., by amino residues in enzymes) or hydrolysis to carboxylic acids. In cytotoxicity studies (e.g., MCF-7 breast cancer cells, IC₅₀ = 20 µM), the spirocyclic backbone enhances membrane permeability, while substituents modulate target affinity. Comparative studies with analogs (e.g., hydroxyl or methyl derivatives) reveal structure-activity relationships .

Q. What methodological improvements enhance crystallographic refinement for spiro compounds?

SHELXL’s TWIN and HKLF 5 commands manage twinning and high-resolution data. For disordered atoms, PART and SUMP restraints stabilize refinement. High-pressure cryocooling (100 K) minimizes thermal motion artifacts. Combining XRD with IR spectroscopy validates hydrogen-bonding networks critical for spiro ring stability .

Properties

IUPAC Name

ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAGCEMBOHFZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339897
Record name Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-65-7
Record name Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Cyclohexanedione mono-ethylene ketal (25 g) was dissolved in THF and cooled to −78° C. 1.0 M Lithium bis(trimethylsily)amide (160 mL) in THF was added dropwise. After 30 min, ethyl cyanoformate (15.9 mL) was added dropwise. After 60 min, the solution was poured into EtOAc and water containing ice. The organic layer was washed with water and brine before it was dried and concentrated. This crude was filtered through a plug of silica to give the 8-oxo-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester (32.4 g). MS found: (M+H)+=228.9.
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Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion; 45 g, 1.17 mol) was washed with 500 ml of hexane (2×), suspended in 750 mL of THF and treated with diethylcarbonate (112.5 g, 0.94 mol). The suspension was heated to reflux and treated drop-wise with a solution of 1,4-cyclohexanedione mono-ethylene ketal (60.0 g, 0.384 mol) in THF (250 mL). After the addition was complete the suspension was heated to reflux for an additional 4 hours. The mixture was cooled in an ice bath to 0° C. and then poured, while vigorously stirring, into a mixture of ice (1 L), water (100 mL) and acetic acid (100 mL). The resulting mixture was extracted with hexane (2 L total) and the extracts washed with water and brine. The hexane extract was dried over Na2SO4, filtered and concentrated to give 8-oxo-1,4-dioxa-spiro[4.5]decane-7-carboxylic acid ethyl ester as a pale yellow oil. This was used without further purification. 1H NMR (300 MHz, CDCl3) 6 (TMS): 12.25 (s, 1H), 4.20 (q, J=7 Hz, 2H), 4.06-3.96 (m, 4H), 2.53-2.48 (m, 4H), 1.84 (t, J=6.6 Hz, 2H), 1.29 (t, J=7 Hz, 3H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 4
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

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